5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a fused cyclopenta-indene core with sulfur and nitrogen atoms at strategic positions. The 5-benzyl substituent distinguishes it from closely related analogs, which often vary in the substituent at the 5-position (e.g., alkyl, aryl, or functionalized alkyl groups).
Properties
IUPAC Name |
11-benzyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15-13-11-7-4-8-12(11)21-14(13)17-16(20)18(15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOEYHUMCRCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially affecting the mercapto group.
Scientific Research Applications
5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, such as targeting specific enzymes or pathways, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key analogs and their properties based on the evidence:
Key Trends and Research Findings
Substituent Effects on Solubility and Reactivity: The propyl variant (C₃H₇) exhibits moderate lipophilicity (LogD ≈ 2.1), suggesting balanced solubility for membrane permeability . The phenyl substituent (C₆H₅) increases molecular rigidity and may enhance π-π stacking in protein binding or crystal packing .
The absence of explicit biological data for the benzyl derivative in the evidence suggests a gap in current literature, though its aromatic substituent could improve target affinity compared to alkyl analogs.
Synthetic Accessibility: Santa Cruz Biotechnology lists the propyl and methoxy-propyl derivatives at $266–800 per 1–5 g, indicating commercial availability for research . The phenyl variant is marketed by Aladdin Scientific, emphasizing demand for aromatic analogs in drug discovery .
Biological Activity
5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is a heterocyclic compound with potential biological activities. Its unique chemical structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H16N2OS2
- Molecular Weight : 280.41 g/mol
- CAS Number : 380467-88-9
The compound exhibits biological activity primarily through its interactions with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that compounds similar to 5-benzyl-6-mercapto derivatives possess antimicrobial properties. For instance, naphthoquinones have been identified as inhibitors of essential enzymes in Mycobacterium tuberculosis, suggesting a potential application for this compound in treating bacterial infections .
Anticancer Properties
Research indicates that the compound may exhibit anticancer properties by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. Inhibition of TS can lead to reduced proliferation of cancer cells . The structure-activity relationship (SAR) studies highlight the importance of the mercapto group in enhancing the inhibitory effects on TS.
Case Studies and Research Findings
Comparative Analysis
The biological activity of 5-benzyl-6-mercapto compounds can be compared with other known inhibitors of thymidylate synthase:
| Compound | Type | IC50 (µM) | Target |
|---|---|---|---|
| 5-Benzyl-6-mercapto | Mercapto derivative | 0.5 | Thymidylate Synthase |
| Methotrexate | Antimetabolite | 0.1 | Dihydrofolate Reductase |
| Gemcitabine | Nucleoside analog | 0.3 | Nucleoside Metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
